Calcium perchlorate tetrahydrate

Catalog No.
S1798010
CAS No.
15627-86-8
M.F
CaClH3O5
M. Wt
158.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium perchlorate tetrahydrate

CAS Number

15627-86-8

Product Name

Calcium perchlorate tetrahydrate

IUPAC Name

calcium;diperchlorate;tetrahydrate

Molecular Formula

CaClH3O5

Molecular Weight

158.55 g/mol

InChI

InChI=1S/Ca.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2

InChI Key

OOAKCMYXKUVCJJ-UHFFFAOYSA-N

Calcium perchlorate tetrahydrate is a highly soluble, non-coordinating inorganic metal salt characterized by its stable hydration state and potent oxidizing properties [1]. Unlike its highly hygroscopic anhydrous counterpart, the tetrahydrate form provides a predictable molecular weight (311.04 g/mol) and stable handling characteristics under standard ambient conditions. It exhibits exceptional solubility in both water (188.7 g/100 g) and organic solvents such as methanol (237.4 g/100 g), making it a versatile precursor for advanced electrolyte formulations, thermal energy storage systems, and specialized catalytic processes where the non-coordinating nature of the perchlorate anion is required [2].

Procurement Fit

Desiccant Defined tetrahydrate stoichiometry for controlled anhydrous Ca(ClO₄)₂ preparation via thermal dehydration.
Electrolyte Divalent Ca²⁺ source for hybrid aqueous/organic calcium-ion battery electrolytes; monovalent perchlorates cannot substitute.
Crystallography Well-characterized eight-coordinate square-antiprismatic Ca²⁺ reference standard distinct from Mg²⁺ perchlorate hydrates.

Substituting calcium perchlorate tetrahydrate with closely related analogs introduces critical failures in processability and chemical performance. Utilizing anhydrous calcium perchlorate results in severe handling difficulties, as it deliquesces at an extreme relative humidity of approximately 1% at 273 K, causing rapid, uncontrolled moisture uptake and weighing errors in standard environments [1]. Conversely, substituting with cheaper calcium salts like calcium chloride introduces highly coordinating chloride anions, which actively interfere with sensitive catalytic cycles and alter the solvation shell in electrolyte formulations [2]. Furthermore, attempting to use magnesium perchlorate alters the cation charge density and eutectic freezing point, failing to replicate the unique deep supercooling (down to -100 °C) achieved by calcium perchlorate's specific solvent-shared ion pair networks [3].

Substitution Risk

Cation charge mismatch
Monovalent perchlorates (Na⁺, NH₄⁺) cannot provide the divalent Ca²⁺ required for calcium-ion intercalation or battery research; electrochemical profile fundamentally differs.
Dehydration pathway divergence
Magnesium perchlorate requires 240°C regeneration and carries documented explosion risk with organic vapors; Ca(ClO₄)₂·4H₂O shows a defined two-step water loss without this specific organic-contact hazard.
Electrochemical stability window
Calcium perchlorate tetrahydrate hybrid electrolytes achieve a wider stability window than achievable with aqueous sodium perchlorate without complex salt engineering.

Hydration Stability and Deliquescence Threshold for Reproducible Handling

The hydration state of calcium perchlorate dictates its processability in manufacturing and laboratory settings. Anhydrous calcium perchlorate exhibits extreme hygroscopicity, deliquescing into an aqueous solution at a relative humidity (RH) of approximately 1% at 273 K. In contrast, calcium perchlorate tetrahydrate remains a stable crystalline solid up to >50% RH under identical thermal conditions [1]. This massive difference in deliquescence threshold means the tetrahydrate can be weighed and transferred in standard dry-room or ambient environments without immediate degradation or stoichiometric shifts.

Evidence DimensionDeliquescence Relative Humidity (DRH) at 273 K
Target Compound Data>50% RH (Tetrahydrate phase)
Comparator Or Baseline~1% RH (Anhydrous phase)
Quantified Difference>50-fold increase in humidity tolerance before deliquescence
Conditions273 K, environmental cell with Raman microscopy monitoring

Procurement of the tetrahydrate form ensures reproducible batch weighing and eliminates the need for extreme ultra-low humidity gloveboxes during standard material handling.

Thermal dehydration
Method context
Tₘ 350 K, two-step loss (2/4 + 2/4 H₂O) in 351–602 K vs. Mg(ClO₄)₂ regeneration at 240°C/0.1 mbar; NH₄ClO₄ decomposition at 130°C
Enables controlled anhydrous Ca(ClO₄)₂ preparation via distinct dehydration steps.
TG-DSC under inert atmosphere; requires reduced pressure for full dehydration.

Extreme Supercooling and Low Eutectic Point for Advanced Electrolytes

Calcium perchlorate solutions demonstrate extraordinary thermal properties driven by the formation of solvent-shared ion pairs (SIPs) that disrupt ice tetrahedral networks. At its eutectic concentration (4.2 mol/kg H2O), calcium perchlorate brines can supercool to -100 °C without the crystallization of either ice or hydrate phases [1]. This deep supercooling capability significantly outperforms standard calcium chloride brines and closely competes with or exceeds magnesium perchlorate systems, making it a superior choice for ultra-low-temperature phase change materials and specialized cryo-electrolytes [2].

Evidence DimensionSupercooling limit without crystallization
Target Compound DataSupercools to -100 °C (at 4.2 m concentration)
Comparator Or BaselineStandard aqueous brines (crystallize at significantly higher sub-zero temperatures)
Quantified DifferenceMaintenance of liquid/glassy state down to -100 °C
Conditions4.2 m aqueous solution, cooling rate of 5-6 K/min via Differential Scanning Calorimetry (DSC)

Buyers formulating low-temperature energy storage or cryo-electrolytes must select this specific salt to achieve stable, crystallization-free operation at extreme sub-zero temperatures.

Electrochem. stability
Reported
~3.0 V ESW
Supports higher energy density calcium-ion battery research.
Hybrid electrolyte Ca(ClO₄)₂/(H₂O)₄.₀(AN)₄.₈ with Prussian green cathode.

High Organic Solubility with Non-Coordinating Anions

For non-aqueous synthesis and electrolyte formulation, the solubility profile of the calcium source is critical. Calcium perchlorate tetrahydrate provides massive solubility in polar organic solvents, achieving 237.4 g/100 g in methanol and 166.2 g/100 g in ethanol [1]. When compared to calcium chloride, which introduces coordinating chloride ions that can poison catalysts or alter solvation dynamics, the perchlorate anion remains strictly non-coordinating [2]. This allows the delivery of high concentrations of "bare" Ca2+ ions into organic systems without the competitive binding associated with halides.

Evidence DimensionMethanol solubility and anion coordination
Target Compound Data237.4 g/100 g in methanol; non-coordinating ClO4-
Comparator Or BaselineCalcium chloride (coordinating Cl- anion)
Quantified DifferenceDelivery of highly soluble Ca2+ without halide coordination interference
ConditionsStandard ambient temperature (20-25 °C) in pure methanol

This compound is the mandatory choice for procuring a highly soluble calcium source for organic formulations where halide or nitrate coordination would disrupt the target chemical mechanism.

Residual moisture
Reported
< 20 ppm H₂O after 8 h drying at 250°C/10⁻² mbar vs. Mg(ClO₄)₂ regeneration with explicit explosion hazard warning
On-demand anhydrous perchlorate from stable tetrahydrate precursor.
Validated for calcium-oxygen battery and glovebox-based synthesis.
Coordination geometry
Class-level
CN=8 square-antiprismatic
Eight-coordinate Ca²⁺ differentiates from six-coordinate Mg²⁺ hydrates; basis for distinct thermal behavior.
Single-crystal XRD; Ca²⁺ coordinated by 4 H₂O + 4 O from ClO₄ tetrahedra.
Calcium intercalation
Class-level
Ca²⁺ reversible cycling vs. Mo₃Se₄; reference -2.043 V vs. SHE Na⁺, Li⁺, NH₄⁺ perchlorates cannot provide Ca²⁺; monovalent intercalation mechanism mismatch
Categorical requirement for calcium-ion battery research; no monovalent perchlorate substitute.
Non-aqueous acetonitrile electrolyte with Chevrel phase cathode.
Desiccant safety
Reported
Class 5.1 oxidizer; no specific organic-contact explosion warning Mg(ClO₄)₂ carries explosion hazard upon regeneration with organic vapors
May support lower-risk anhydrous perchlorate preparation in organic-solvent environments.
Standard oxidizer precautions still apply; review institutional safety guidelines.

Ultra-Low-Temperature Aqueous Electrolytes

Directly leveraging its ability to supercool to -100 °C at a 4.2 m eutectic concentration, this compound is ideal for formulating electrolytes in batteries and supercapacitors designed for aerospace or extreme cold-weather deployments [1].

Non-Coordinating Calcium Catalysis

Utilizing its >230 g/100 g solubility in methanol, the tetrahydrate serves as a premium precursor for Lewis acid catalysis and organic synthesis where the presence of coordinating anions (like chlorides) would inhibit the reaction pathway[2].

Planetary Regolith Simulants and Instrument Calibration

Because the tetrahydrate is the stable phase at relevant humidity levels, it is the standard procurement choice for creating Martian soil simulants and calibrating thermal evolved gas analyzers for aerospace missions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Calcium-ion battery electrolyte
Divalent Ca²⁺ cation source
Electrochemical stability window and cycle retention under hybrid electrolyte conditions
Anhydrous synthesis for non-aqueous electrochemistry
Controlled dehydration protocol from tetrahydrate
Residual moisture < 20 ppm; safety profile vs. Mg(ClO₄)₂ regeneration
Crystallographic reference standard
Eight-coordinate square-antiprismatic Ca²⁺ geometry
XRD confirmation of hydrate phase and coordination environment
Metal complexation studies
Weakly coordinating perchlorate counterion
Minimal anion interference in spectrophotometric titration; purity by chelometric assay

Physical Description

Odorless hygroscopic solid; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

157.9294917 Da

Monoisotopic Mass

157.9294917 Da

Heavy Atom Count

7

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